molecular formula C21H14BrN3O5 B3856321 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B3856321
M. Wt: 468.3 g/mol
InChI Key: ATZHQHIEFARCFY-YDZHTSKRSA-N
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Description

4-[(E)-{2-[(3-Nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a hydrazone-based aromatic ester featuring a 3-nitrobenzoyl hydrazinylidene moiety linked to a 4-bromobenzoate group. Its structure combines electron-withdrawing substituents (nitro and bromo groups) with a planar hydrazone backbone, which may influence its electronic properties, crystallinity, and biological interactions.

Properties

IUPAC Name

[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5/c22-17-8-6-15(7-9-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)16-2-1-3-18(12-16)25(28)29/h1-13H,(H,24,26)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHQHIEFARCFY-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate, which is formed by the reaction of 3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinyl

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (NO₂, Br): Enhance stability via resonance and inductive effects but may reduce solubility in polar solvents .
  • Electron-Donating Groups (OCH₃, CH₃) : Improve solubility but decrease thermal stability .

Physicochemical Properties

Spectroscopic Data Comparison

  • ¹H NMR : The target compound’s hydrazone proton (N=CH) is expected near δ 8.5–9.0 ppm, consistent with analogs like compound 19 in (δ 8.7 ppm) .
  • ¹³C NMR : The carbonyl carbons (C=O) of the benzoate and hydrazone groups resonate at ~165–170 ppm, as seen in compound 24 (: δ 168.2 ppm) .
  • Mass Spectrometry : Q-TOF-MS data for similar compounds (e.g., ) show [M+H]+ peaks with <2 ppm error, supporting structural accuracy .

Collision Cross-Section (CCS) Data

Compound Adduct Predicted CCS (Ų)
Target Compound (hypothetical) [M+H]+ ~210–215 (estimated from )
">4-[(E)-[[2-(2-Methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-bromobenzoate [M+H]+ 207.8
">4-[(E)-[[2-(2,3-Dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-bromobenzoate [M+H]+ 207.8

The similarity in CCS values suggests comparable molecular volumes and shapes among analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

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